(R)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate
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Overview
Description
tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-[(1R)-1-aminoethyl]-4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by providing precise control over reaction parameters such as temperature, pressure, and flow rates . The use of flow microreactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound shares structural similarities with tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate but differs in the presence of a cyclopentyl group instead of a fluorophenyl group.
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines and in various synthetic applications.
Uniqueness
tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C13H19FN2O2 |
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Molecular Weight |
254.30 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1R)-1-aminoethyl]-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C13H19FN2O2/c1-8(15)10-7-9(5-6-11(10)14)16-12(17)18-13(2,3)4/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m1/s1 |
InChI Key |
PUNOFXOSVQQFSG-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
Origin of Product |
United States |
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